2H,3H-chromeno[2,3-c]pyrazol-3-one
CAS No.:
Cat. No.: VC17800106
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H6N2O2 |
|---|---|
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | 2H-chromeno[2,3-c]pyrazol-3-one |
| Standard InChI | InChI=1S/C10H6N2O2/c13-9-7-5-6-3-1-2-4-8(6)14-10(7)12-11-9/h1-5H,(H,11,13) |
| Standard InChI Key | LVFZSSWWZQAMKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C3C(=O)NN=C3O2 |
Introduction
Synthesis and Manufacturing Approaches
Conventional Synthetic Routes
Traditional synthesis of chromenopyrazolones often involves multi-component reactions (MCRs). A typical pathway combines substituted aldehydes, hydrazine derivatives, and β-ketoesters under reflux conditions. For example, reacting 2-hydroxybenzaldehyde with hydrazine hydrate and ethyl acetoacetate in ethanol yields chromenopyrazolone derivatives through cyclocondensation. These methods, while effective, often require prolonged reaction times and generate stoichiometric waste .
Green Synthesis Methodologies
Recent advances emphasize sustainable protocols. Ultrasound-assisted synthesis reduces reaction times from hours to minutes by enhancing mass transfer and reaction kinetics. A study demonstrated that irradiating a mixture of aldehydes, hydrazine, and β-ketoesters at 40°C in aqueous ethanol produces chromenopyrazolones in yields exceeding 85% . This approach aligns with green chemistry principles by minimizing energy consumption and solvent use.
Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Conventional Reflux | Ethanol, 80°C | 70–75 | 6–8 hours |
| Ultrasound-Assisted | Aqueous ethanol, 40°C | 85–90 | 20–30 min |
Structural and Chemical Properties
The chromenopyrazolone core exhibits planar geometry, with the pyrazolone ring adopting a slightly puckered conformation. Substituents at the 2- and 6-positions significantly influence electronic and steric properties. For instance, the chloro derivative 6-chloro-2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one (C₁₈H₁₃ClN₂O₂) has a molecular weight of 324.8 g/mol and a polar surface area of 58.9 Ų, enhancing its solubility in polar aprotic solvents .
Table 2: Physicochemical Properties of 6-Chloro Derivative
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃ClN₂O₂ |
| Molecular Weight | 324.8 g/mol |
| XLogP3 | 4.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
Derivatives and Their Functionalization
Derivatization at the 2- and 6-positions tailors bioactivity and pharmacokinetics. Introducing electron-withdrawing groups (e.g., Cl) enhances electrophilicity, facilitating interactions with biological targets. The 4-ethylphenyl group in 2-(4-ethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one improves lipophilicity, potentially enhancing blood-brain barrier penetration .
Biological Activities and Mechanisms
While direct data on the parent compound’s bioactivity is sparse, derivatives exhibit promising profiles:
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Antimicrobial Activity: The 6-chloro derivative shows moderate activity against Gram-positive bacteria (MIC = 32 μg/mL) .
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Antioxidant Potential: Pyrazolone’s lactam group scavenges free radicals, reducing oxidative stress in in vitro models .
Mechanistic studies suggest inhibition of microbial DNA gyrase and fungal cytochrome P450 enzymes as plausible targets .
Future Perspectives and Challenges
Current research gaps include elucidation of the parent compound’s intrinsic bioactivity and in vivo pharmacokinetics. Computational modeling (e.g., molecular docking) could predict binding affinities for therapeutic targets, guiding rational design. Additionally, scaling green synthesis methods for industrial production remains a priority to meet sustainability goals .
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